

Application Notes and Protocols: UCB-9260 in Mouse Collagen-Induced Arthritis Model

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Compound of Interest

Compound Name: UCB-9260

Cat. No.: B15583214

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **UCB-9260**, a small molecule inhibitor of Tumor Necrosis Factor (TNF), in a mouse model of collagen-induced arthritis. The following sections detail the relevant data, experimental protocols, and the underlying signaling pathways.

Data Presentation

In Vitro Activity of UCB-9260

Parameter	Value	Species	Assay
TNF Binding Affinity (Kd)	13 nM	Human	Cell-free assay
NF-κB Inhibition (IC50)	202 nM	Human	HEK-293 NF-κB Reporter Gene Assay
TNF-dependent Cytotoxicity Inhibition (IC50)	116 nM	Human TNF in mouse L929 cells	Cytotoxicity Assay
TNF-dependent Cytotoxicity Inhibition (IC50)	120 nM	Mouse TNF in mouse L929 cells	Cytotoxicity Assay

In Vivo Efficacy of UCB-9260 in Collagen Antibody-Induced Arthritis (CAIA) Model

Treatment Group	Number of Animals (n)	Dosage	Route of Administration	Dosing Regimen	Outcome	Statistical Significance
Vehicle	8	-	Oral (p.o.)	Twice daily (bid)	Standard arthritis progression	-
UCB-9260	8	150 mg/kg	Oral (p.o.)	Twice daily (bid)	Significant reduction in arthritis clinical score	p < 0.05
AB501 (murine anti-TNF antibody)	6	-	-	-	Profound inhibition of clinical score	Not specified

Experimental Protocols

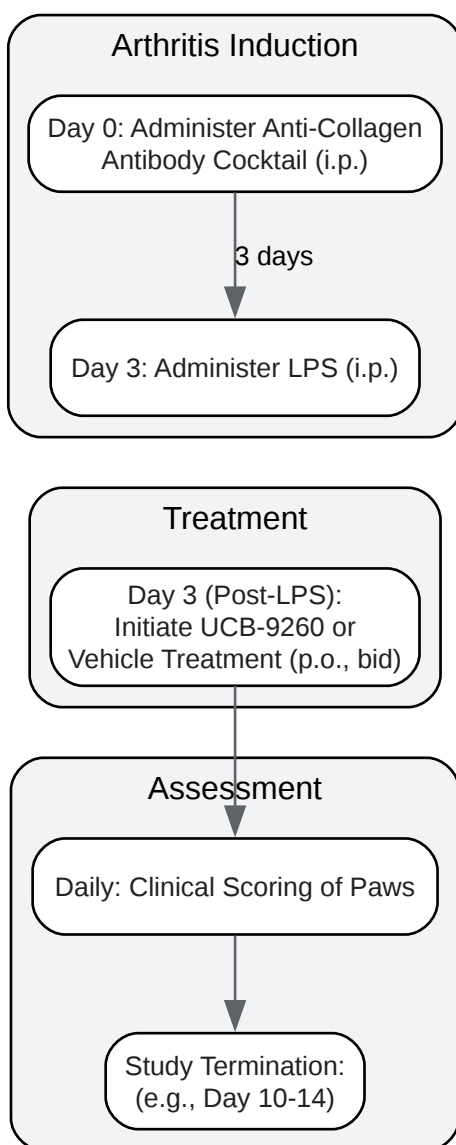
Collagen Antibody-Induced Arthritis (CAIA) Model for Efficacy Testing of **UCB-9260**

This protocol describes the induction of arthritis in mice using a cocktail of anti-collagen antibodies and lipopolysaccharide (LPS), followed by treatment with **UCB-9260**.

Materials:

- Male DBA/1 mice (8-10 weeks old)
- Anti-collagen antibody cocktail (e.g., Arthrogen-CIA® monoclonal antibody cocktail)
- Lipopolysaccharide (LPS) from E. coli
- **UCB-9260**
- Vehicle for **UCB-9260**
- Sterile saline
- Isoflurane or other appropriate anesthetic
- Tuberculin syringes with 27G needles

Experimental Workflow:



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Caption: Experimental workflow for the CAIA mouse model.

Procedure:

- Animal Acclimatization: Acclimatize male DBA/1 mice for at least one week under standard laboratory conditions.
- Induction of Arthritis:

- On day 0, administer a cocktail of anti-type II collagen monoclonal antibodies intravenously or intraperitoneally to each mouse.
- On day 3, administer lipopolysaccharide (LPS) from E. coli intraperitoneally to boost the arthritic response. A typical dose is 25-50 µg per mouse.
- **UCB-9260 Administration:**
 - Beginning on day 3, after the LPS challenge, administer **UCB-9260** orally at a dose of 150 mg/kg twice daily.[1]
 - A vehicle control group should be administered the vehicle alone following the same dosing schedule.
- **Assessment of Arthritis:**
 - Monitor the mice daily for the onset and severity of arthritis, starting from day 3.
 - Score each paw individually based on a scale of 0-4, where:
 - 0 = No evidence of erythema and swelling
 - 1 = Erythema and mild swelling confined to the tarsals or ankle joint
 - 2 = Erythema and mild swelling extending from the ankle to the tarsals
 - 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
 - 4 = Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb
 - The maximum arthritis score per mouse is 16.
- **Data Analysis:**
 - Calculate the mean arthritis score for each treatment group at each time point.
 - Perform statistical analysis (e.g., one-way ANOVA with Dunnett's multiple comparison test) to compare the **UCB-9260** treated group with the vehicle control group. A p-value of < 0.05

is typically considered statistically significant.^[1]

In Vitro TNF- α Induced NF- κ B Reporter Gene Assay

This assay quantifies the inhibitory effect of **UCB-9260** on the TNF- α signaling pathway.

Materials:

- HEK-293 cells stably expressing an NF- κ B-driven luciferase reporter gene.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Recombinant human TNF- α .
- **UCB-9260**.
- Luciferase assay reagent.
- Luminometer.

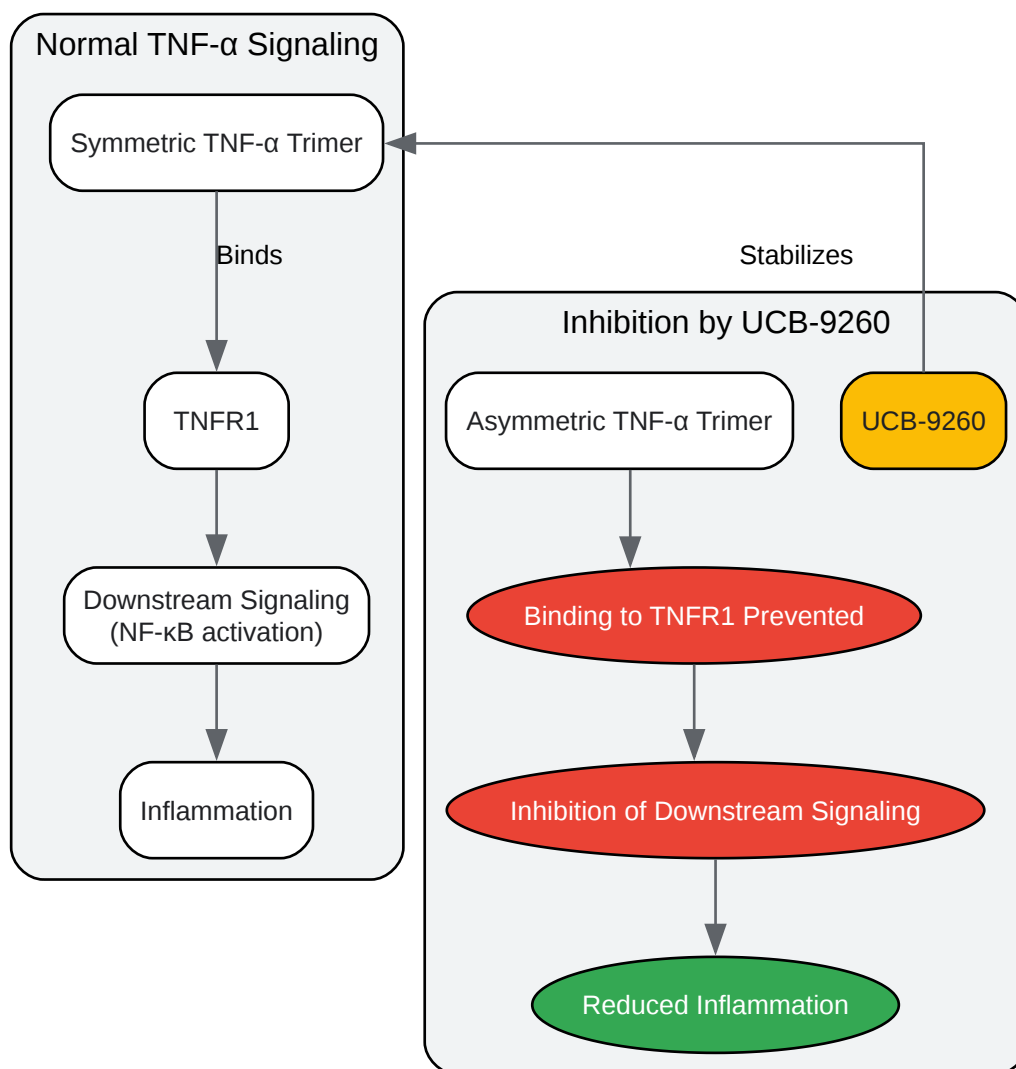
Procedure:

- Cell Seeding: Seed HEK-293 reporter cells in a 96-well plate and incubate overnight.
- Compound Treatment: Treat the cells with various concentrations of **UCB-9260** for a specified pre-incubation time.
- TNF- α Stimulation: Stimulate the cells with recombinant human TNF- α .
- Incubation: Incubate the plate to allow for luciferase gene expression.
- Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
- Data Analysis: Calculate the percentage of inhibition for each concentration of **UCB-9260** relative to the TNF- α stimulated control and determine the IC₅₀ value.

Signaling Pathway

Mechanism of Action of UCB-9260

UCB-9260 functions as a small molecule inhibitor of TNF- α . It acts by stabilizing an asymmetric, inactive conformation of the TNF- α trimer. This allosteric modulation prevents the productive binding of the TNF- α trimer to the TNF receptor 1 (TNFR1). Consequently, downstream signaling pathways, most notably the NF- κ B pathway, are inhibited, leading to a reduction in the inflammatory response.[2][3]



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Caption: **UCB-9260** inhibits TNF- α signaling.

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